1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid physicochemical properties and CAS number
1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid physicochemical properties and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The unique substitution pattern of this molecule, featuring a 2-chloro-6-fluorobenzyl group on the piperidine nitrogen and a carboxylic acid at the 3-position, suggests its potential for interacting with various biological targets. This guide provides a comprehensive overview of its physicochemical properties, along with detailed protocols for its synthesis and analytical characterization.
The primary identifiers for this compound are:
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1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid: CAS Number 896051-78-8.[1]
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1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride: CAS Number 1185299-43-7.[2][3]
Molecular Structure
The structural formula of 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid is presented below.
Caption: 2D structure of 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and predicted properties of 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid and its hydrochloride salt.
| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Rationale/Reference |
| CAS Number | 896051-78-8 | 1185299-43-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅ClFNO₂ | C₁₃H₁₆Cl₂FNO₂ | Calculated from structure. |
| Molecular Weight | 287.72 g/mol | 324.18 g/mol | Calculated from formula. |
| Appearance | Predicted: White to off-white solid | Predicted: White to off-white solid | Based on similar piperidine derivatives. |
| Melting Point | Predicted: ~180-200 °C | Not available | Piperidine-3-carboxylic acid has a melting point of ~195°C. N-substituted derivatives often have similar or slightly varied melting points.[4] |
| pKa (acidic) | Predicted: ~3.5 - 4.5 | Predicted: ~3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, typical for aliphatic carboxylic acids.[4] The acidity is enhanced by the presence of fluorine.[5] |
| pKa (basic) | Predicted: ~8.5 - 9.5 | Not applicable | The piperidine nitrogen is a tertiary amine, and its conjugate acid is expected to have a pKa in this range. |
| logP | Predicted: < 2.0 | Not applicable | The presence of polar carboxylic acid and the halogen substitutions suggest moderate lipophilicity. The value is likely to be pH-dependent.[6] |
| Solubility | Predicted: Moderately soluble in water (pH-dependent), soluble in polar organic solvents like methanol and DMSO. | Predicted: More soluble in water than the free acid. | The amphoteric nature, with both an acidic and a basic center, suggests pH-dependent aqueous solubility.[4][7] |
Experimental Protocols
Synthesis
The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid can be achieved through the N-alkylation of a suitable piperidine-3-carboxylic acid precursor. A general, plausible synthetic route is detailed below.
Reaction Scheme:
Caption: Proposed synthetic route for 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid.
Step-by-Step Methodology:
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Protection of the Piperidine Nitrogen:
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Dissolve piperidine-3-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
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Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and neutralize the amine hydrochloride if starting from the salt.
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Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature and stir for 12-24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, acidify the reaction mixture and extract the N-Boc-protected product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.[8]
-
-
N-Alkylation:
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Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the carboxylic acid.
-
After stirring for 30 minutes, add 2-chloro-6-fluorobenzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tert-butyl ester of the target compound.
-
-
Deprotection:
-
Dissolve the purified tert-butyl ester in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting residue can be triturated with diethyl ether to afford the desired product, 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid, often as its corresponding salt.[8]
-
Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring and the carboxylic acid. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.[9][10]
2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
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Chromatographic Conditions: A reversed-phase C18 column is typically suitable for the analysis of such compounds. A gradient elution with a mobile phase consisting of water and acetonitrile (or methanol), both containing a small amount of an acid like formic acid (0.1%), is a common starting point.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective for piperidine derivatives due to the basicity of the nitrogen atom. The mass spectrometer will detect the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural confirmation. Expected fragmentation patterns would involve cleavage of the benzyl group and fragmentation of the piperidine ring.[11][12]
Workflow for HPLC-MS Analysis:
Caption: General workflow for the HPLC-MS analysis of piperidine derivatives.
Conclusion
This technical guide provides a foundational understanding of 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid for researchers and professionals in the field of drug development. The provided physicochemical properties, though some are predicted, offer valuable insights for experimental design. The outlined synthetic and analytical protocols, based on established methodologies for related compounds, serve as a practical starting point for the preparation and characterization of this molecule. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this compound.
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